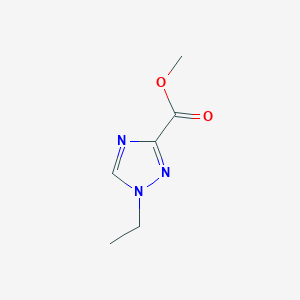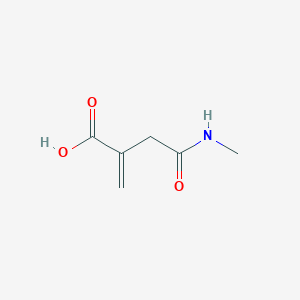
4-Dimethylaminomethyl-cyclohexylamine
Overview
Description
Mechanism of Action
Target of Action
It is known that similar compounds can interact with various cellular components, influencing their function .
Mode of Action
This interaction could potentially alter cellular processes, leading to the observed effects .
Biochemical Pathways
It is plausible that the compound could influence various pathways, depending on its targets and mode of action .
Pharmacokinetics
Therefore, it is difficult to outline its impact on bioavailability .
Result of Action
It is known that similar compounds can have various effects, such as altering cellular processes or inducing toxicity .
Action Environment
The action, efficacy, and stability of 4-Dimethylaminomethyl-cyclohexylamine can be influenced by various environmental factors. These could include the presence of other compounds, pH, temperature, and the specific characteristics of the biological system in which the compound is present .
Preparation Methods
4-Dimethylaminomethyl-cyclohexylamine can be synthesized using various methods. One common synthetic route involves the reaction of cyclohexylamine with formaldehyde and dimethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve large-scale reactors and continuous flow processes to maximize yield and efficiency.
Chemical Reactions Analysis
Scientific Research Applications
4-Dimethylaminomethyl-cyclohexylamine has a wide range of scientific research applications:
Comparison with Similar Compounds
4-Dimethylaminomethyl-cyclohexylamine can be compared with other similar compounds, such as:
Cyclohexylamine: A simpler amine with similar structural features but lacking the dimethylaminomethyl group.
Dimethylaminomethylbenzene: A compound with a similar functional group but attached to a benzene ring instead of a cyclohexyl ring.
Properties
IUPAC Name |
4-[(dimethylamino)methyl]cyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-11(2)7-8-3-5-9(10)6-4-8/h8-9H,3-7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYWFZJIINVRGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-Chloro-1-{4-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B1452465.png)





